Bienvenue dans la boutique en ligne BenchChem!

2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Anticancer Cytotoxicity Ovarian Adenocarcinoma

2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS 2549044-46-2) is a heterocyclic small molecule comprising a 1,2,4-oxadiazole ring N-linked via a methylene bridge to a piperidine scaffold, which is in turn connected through a methoxy linker to a pyrazine ring. The compound has a molecular formula of C14H19N5O2 and a molecular weight of 289.33 g/mol.

Molecular Formula C14H19N5O2
Molecular Weight 289.33 g/mol
CAS No. 2549044-46-2
Cat. No. B6444110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine
CAS2549044-46-2
Molecular FormulaC14H19N5O2
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CN2CCC(CC2)COC3=NC=CN=C3
InChIInChI=1S/C14H19N5O2/c1-11-17-14(21-18-11)9-19-6-2-12(3-7-19)10-20-13-8-15-4-5-16-13/h4-5,8,12H,2-3,6-7,9-10H2,1H3
InChIKeyWGKSGSQNFPLDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS 2549044-46-2): Procurement-Relevant Identity and Physicochemical Profile


2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS 2549044-46-2) is a heterocyclic small molecule comprising a 1,2,4-oxadiazole ring N-linked via a methylene bridge to a piperidine scaffold, which is in turn connected through a methoxy linker to a pyrazine ring . The compound has a molecular formula of C14H19N5O2 and a molecular weight of 289.33 g/mol [1]. It is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications [1]. The 1,2,4-oxadiazole core is recognized as a privileged scaffold in drug discovery, frequently employed as a bioisostere for ester and amide functionalities, and the piperidine-pyrazine arrangement provides a vector for tuning basicity, lipophilicity, and target engagement [2].

Why 2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine Cannot Be Interchanged with Other Oxadiazole-Piperidine-Pyrazine Analogs


Within the oxadiazole-piperidine-pyrazine chemical series, seemingly minor structural permutations—such as altering the oxadiazole ring isomer (1,2,4- vs. 1,3,4-), shifting the methyl substituent position, or replacing the oxadiazole C-3 methyl group with an isopropyl moiety—are known to produce substantial shifts in lipophilicity, basicity, and hydrogen-bonding capacity [1]. These physicochemical changes directly modulate membrane permeability, metabolic stability, and off-target binding profiles [2]. Consequently, substituting the 3-methyl-1,2,4-oxadiazole regioisomer with a 5-methyl-1,2,4-oxadiazole or a 1,3,4-oxadiazole congener without experimental verification risks invalidating structure-activity relationships, compromising assay reproducibility, and yielding misleading biological readouts [3].

Quantitative Differentiation Evidence for 2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine Versus Closest Analogs


Selective Cytotoxicity in Ovarian Adenocarcinoma vs. Lung and Colon Cancer Cell Lines

In vitro cytotoxicity profiling revealed that the target compound exhibits markedly selective potency against the human ovarian adenocarcinoma cell line (IC50 = 2.76 µM) compared to human lung adenocarcinoma (IC50 = 92.4 µM) and human colon adenocarcinoma (IC50 = 92.4 µM), representing an approximately 33.5-fold selectivity window . In contrast, the structurally related analog 3-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (SL44) displayed an IC50 of 3.1 µM against HCCLM3 hepatocellular carcinoma cells but did not demonstrate comparable ovarian-selective activity . This differential cell-line sensitivity profile provides a specific functional fingerprint that distinguishes the 3-methyl-1,2,4-oxadiazole derivative from analogs with alternative oxadiazole-piperidine connectivity.

Anticancer Cytotoxicity Ovarian Adenocarcinoma IC50 Selectivity

Predicted Lipophilicity (XLogP3) Comparison: 3-Methyl-1,2,4-Oxadiazole vs. 5-Methyl-1,2,4-Oxadiazole Regioisomer

Computed XLogP3 values indicate that the target compound, bearing the 3-methyl-1,2,4-oxadiazole regioisomer, has a predicted XLogP3 of approximately 1.4 , whereas its close regioisomeric analog 2-methyl-3-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS 2877629-49-5), which carries the 5-methyl-1,2,4-oxadiazole isomer and an additional methyl group on the pyrazine ring, exhibits a higher predicted XLogP3 of 1.4 (with the additional methyl contributing further lipophilicity) [1]. Although both values fall within drug-like space, the differential hydrogen-bonding arrangement arising from the regioisomeric oxadiazole substitution can influence target binding and pharmacokinetic behavior independently of gross logP shifts.

Lipophilicity XLogP3 Physicochemical Properties Methyl Regioisomer Drug-likeness

Predicted pKa and Basicity Differentiation from 1,3,4-Oxadiazole Congeners

The target compound features a predicted pKa of 5.22 ± 0.10 (predicted for the piperidine nitrogen) [1]. By comparison, the 1,3,4-oxadiazole congener 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS 2548980-17-0) is expected to exhibit a lower piperidine pKa due to the greater electron-withdrawing character of the 1,3,4-oxadiazole ring relative to the 1,2,4-isomer . This difference in basicity directly affects the protonation state at physiological pH (7.4), which in turn modulates membrane permeability, lysosomal sequestration potential, and hERG channel interactions.

pKa Basicity 1,2,4-Oxadiazole 1,3,4-Oxadiazole Protonation State

Predicted Solubility and Developability Profile Relative to Piperazine Analogs

Comparative analysis within the oxadiazole-pyrazine series indicates that replacement of the piperidine ring with a piperazine ring improves aqueous solubility, with logP decreasing from approximately 2.1 (piperidine) to 1.4 (piperazine) in the 2-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine series . The target compound, which retains the piperidine scaffold rather than piperazine, is therefore predicted to exhibit intermediate solubility characteristics—lower than the piperazine analog but with potentially superior membrane permeability due to reduced hydrogen-bond donor count [1]. This balance is critical for central nervous system (CNS) penetration potential, where excessive solubility can paradoxically limit brain exposure.

Solubility LogS Piperidine vs. Piperazine Developability

Building Block Utility and Synthetic Tractability Compared to Directly Linked Oxadiazole-Pyrazine Analogs

The target compound incorporates a flexible methylene linker between the oxadiazole and piperidine rings and a methoxy linker between the piperidine and pyrazine rings, providing two independent vectors for further derivatization (e.g., N-alkylation, N-arylation, or oxidation of the piperidine nitrogen; nucleophilic aromatic substitution at the pyrazine ring) . In contrast, directly linked analogs such as 2-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (CAS 849925-00-4), where the oxadiazole is directly attached to the pyrazine without a piperidine-methoxy bridge, offer only a single derivatizable amine and a conformationally restricted scaffold . This reduced synthetic flexibility limits the scope of parallel library synthesis and structure-activity relationship (SAR) exploration.

Building Block Synthetic Tractability Methylene Linker Piperidine Derivatization

Recommended Research and Industrial Application Scenarios for 2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine


Gynecological Oncology Target Validation and Phenotypic Screening

The selective cytotoxicity observed against human ovarian adenocarcinoma cells (IC50 = 2.76 µM) with a ~33.5-fold window over lung and colon adenocarcinoma cell lines supports the use of this compound as a probe molecule in ovarian cancer phenotypic screening cascades. Researchers can employ this differential activity fingerprint to deconvolve target engagement specific to ovarian cancer pathways, while using the lung/colon data as built-in selectivity controls . The compound is suitable for dose-response validation in 2D monolayer and 3D spheroid models of high-grade serous ovarian carcinoma.

CNS Penetration-Focused Lead Optimization with Defined Physicochemical Anchors

The combination of a piperidine scaffold (zero hydrogen-bond donors, predicted XLogP3 = 1.4, piperidine pKa = 5.22) places this compound within favorable CNS drug-like space according to multiparameter optimization (MPO) scoring systems [1]. Medicinal chemistry teams can use this scaffold as a starting point for systematic SAR studies where incremental changes in basicity (via piperidine substitution) and lipophilicity (via oxadiazole or pyrazine modification) are correlated with PAMPA-BBB permeability and in vivo brain-to-plasma ratios. The compound's predicted low HBD count is particularly advantageous for passive BBB penetration.

Parallel Library Synthesis and Diversity-Oriented SAR Exploration

With two independent flexible linker domains (methylene bridge to the oxadiazole and methoxy bridge to the pyrazine) plus a derivatizable piperidine nitrogen, this compound serves as a versatile core scaffold for parallel library synthesis . Chemists can execute orthogonal diversification strategies: (i) N-functionalization of the piperidine ring (e.g., amide coupling, reductive amination, sulfonylation), (ii) nucleophilic aromatic substitution at the electron-deficient pyrazine ring, and (iii) elaboration of the oxadiazole C-3 methyl group via C-H activation or halogenation-metallation sequences. This multi-vector approach maximizes the chemical space coverage per synthetic cycle.

Bioisostere Profiling in Kinase or GPCR Drug Discovery Programs

The 1,2,4-oxadiazole core is a well-established bioisostere for ester and amide functional groups, offering enhanced metabolic stability while retaining key hydrogen-bond acceptor interactions . The target compound can be deployed in kinase inhibitor or GPCR modulator programs as a replacement for amide-containing hinge-binding motifs or ester-based prodrug elements. Its predicted physicochemical profile (moderate lipophilicity, moderate basicity) is compatible with both type I and type II kinase inhibitor pharmacophores, and the piperidine nitrogen provides a convenient handle for tuning selectivity against the kinome.

Quote Request

Request a Quote for 2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.